molecular formula C23H24Cl2N2 B2662352 4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) CAS No. 36526-68-8

4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)

Cat. No.: B2662352
CAS No.: 36526-68-8
M. Wt: 399.36
InChI Key: OWQGLXNOGWDKFS-UHFFFAOYSA-N
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Description

4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is a chemical compound with the molecular formula C23H24Cl2N2. It is known for its use in various scientific and industrial applications, particularly in the field of dye manufacturing and as an analytical reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 2,4-dichlorobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its aromatic structure allows it to interact with nucleophilic sites in biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the dichlorophenyl group.

    4,4’-Methylenebis(2-chloroaniline): Contains a chloro group but differs in the position and number of chlorine atoms.

    N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Similar core structure but different substituents.

Uniqueness

4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in dye synthesis and analytical chemistry .

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2/c1-26(2)19-10-5-16(6-11-19)23(21-14-9-18(24)15-22(21)25)17-7-12-20(13-8-17)27(3)4/h5-15,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQGLXNOGWDKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36526-68-8
Record name 4,4'-((2,4-DICHLOROPHENYL)METHYLENE)BIS(N,N-DIMETHYLANILINE)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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